S-2-Amino-N-(2-methoxyethyl)butyramide
Overview
Description
S-2-Amino-N-(2-methoxyethyl)butyramide (2-MEBA) is an amide derivative of butyric acid. It is a small molecule that has been studied for its potential applications in scientific research and laboratory experiments. In
Scientific Research Applications
Enantioselective Synthesis and Chemical Intermediates
Research into structurally similar compounds often focuses on their synthesis and application as intermediates in the production of more complex molecules. For example, studies have explored the synthesis of related butyramide derivatives through various chemical reactions, highlighting their potential as key intermediates for the synthesis of pharmaceuticals and bioactive molecules. Such synthetic routes may involve the use of specific catalysts or conditions to achieve high yields and enantioselectivity, which is crucial for the pharmaceutical industry (Zhou Yawen, 2004; S. Jew et al., 2000).
Biological and Pharmacological Applications
Related butyramide derivatives have been investigated for their biological activities, such as inhibitory effects on enzymes or receptors that play critical roles in disease pathways. For instance, some derivatives have been evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV), which is a target for the treatment of type 2 diabetes. These studies demonstrate the potential of butyramide derivatives in the development of new therapeutic agents (Aiko Nitta et al., 2008).
Material Science and Bioconversion Applications
Butyramide and its derivatives have applications in material science and bioconversion processes. For instance, bioconversion of butyronitrile to butyramide using whole cells of microorganisms like Rhodococcus demonstrates the importance of these compounds in producing chemical commodities used in various industries, such as the synthesis of hydroxamic acids and electrorheological fluids (J. Raj et al., 2007).
Advanced Chemical Synthesis Techniques
Research has also explored advanced synthesis techniques, such as microwave-assisted synthesis and the use of novel catalysts, to produce butyramide derivatives efficiently. These studies not only provide insights into improving synthetic methodologies but also open new avenues for the rapid production of these compounds for further research and industrial applications (R. V. Antre et al., 2011).
properties
IUPAC Name |
(2S)-2-amino-N-(2-methoxyethyl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-3-6(8)7(10)9-4-5-11-2/h6H,3-5,8H2,1-2H3,(H,9,10)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSLRCUESVQPPY-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCOC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)NCCOC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-2-Amino-N-(2-methoxyethyl)butyramide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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